molecular formula C22H19FN2O B11407705 1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole

1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole

Cat. No.: B11407705
M. Wt: 346.4 g/mol
InChI Key: NEEJGDARHMKGGX-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Introduction of Fluorobenzyl Group: The benzimidazole core is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorobenzyl group.

    Introduction of Methoxybenzyl Group: Finally, the compound is further reacted with 4-methoxybenzyl chloride under similar conditions to attach the methoxybenzyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

    1-(4-chlorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical reactivity and biological activity.

    1-(4-fluorobenzyl)-2-(4-hydroxybenzyl)-1H-benzimidazole: Contains a hydroxy group instead of a methoxy group, potentially affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19FN2O

Molecular Weight

346.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-[(4-methoxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C22H19FN2O/c1-26-19-12-8-16(9-13-19)14-22-24-20-4-2-3-5-21(20)25(22)15-17-6-10-18(23)11-7-17/h2-13H,14-15H2,1H3

InChI Key

NEEJGDARHMKGGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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